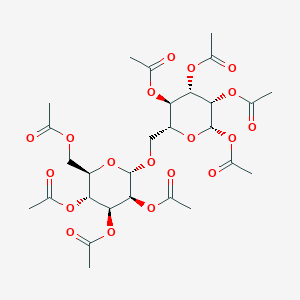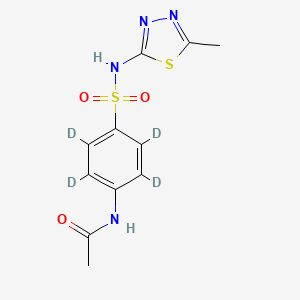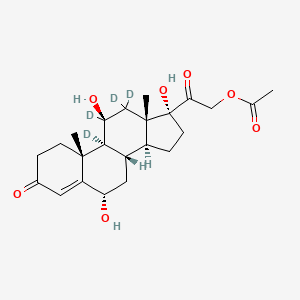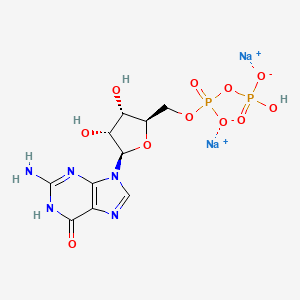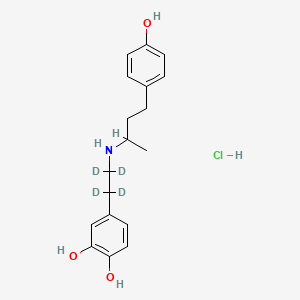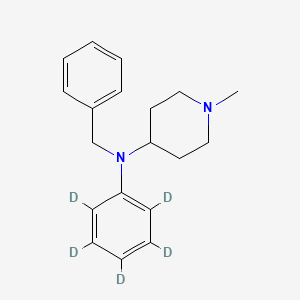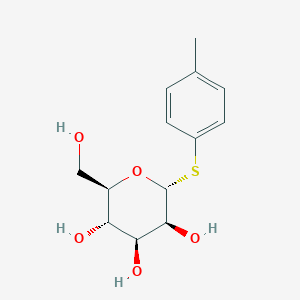
Zolenzepine-d3 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zolenzepine-d3 (dihydrochloride) is a deuterated form of Zolenzepine, a compound that belongs to the class of pyrazolobenzodiazepinone derivatives. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of Zolenzepine-d3 (dihydrochloride) is C19H21D3N6O2 • 2HCl, and it has a molecular weight of 444.38 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolenzepine-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the Zolenzepine molecule. The process typically starts with the preparation of the deuterated piperazine derivative, followed by its reaction with other intermediates to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zolenzepine-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the final product. The production methods are designed to be efficient and cost-effective while ensuring the safety and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Zolenzepine-d3 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
Zolenzepine-d3 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways and interactions of Zolenzepine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Zolenzepine in the human body.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products
作用機序
The mechanism of action of Zolenzepine-d3 (dihydrochloride) is similar to that of its non-deuterated counterpart, Zolenzepine. It exerts its effects by interacting with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some compounds similar to Zolenzepine-d3 (dihydrochloride) include:
- Zolenzepine (non-deuterated form)
- Other pyrazolobenzodiazepinone derivatives
- Deuterated analogs of related compounds
Uniqueness
Zolenzepine-d3 (dihydrochloride) is unique due to its stable isotope labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing and analysis in various experimental settings. This makes it a valuable tool in studies requiring high accuracy and reliability .
特性
分子式 |
C19H25ClN6O2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
1,3-dimethyl-10-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24;/h4-7H,8-12H2,1-3H3,(H,20,27);1H/i2D3; |
InChIキー |
OOFMDSLGKRWAIR-MUTAZJQDSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=C2C(=NN4C)C.Cl |
正規SMILES |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



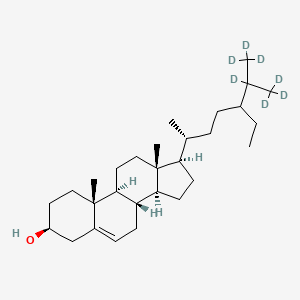
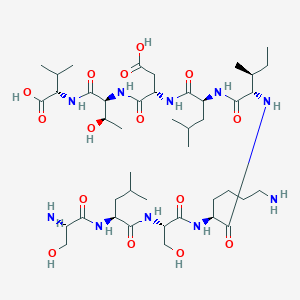

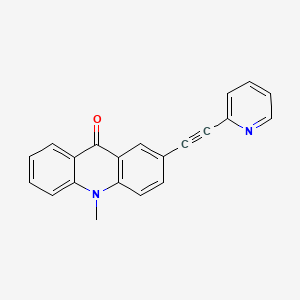
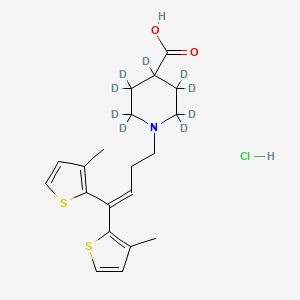
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
